Cas no 2165202-60-6 (3-amino-3-cyclobutylpentanamide)

3-amino-3-cyclobutylpentanamide structure
2165202-60-6 structure
商品名:3-amino-3-cyclobutylpentanamide
CAS番号:2165202-60-6
MF:C9H18N2O
メガワット:170.252022266388
CID:6073483
PubChem ID:165844379

3-amino-3-cyclobutylpentanamide 化学的及び物理的性質

名前と識別子

    • 3-amino-3-cyclobutylpentanamide
    • 2165202-60-6
    • EN300-1286965
    • インチ: 1S/C9H18N2O/c1-2-9(11,6-8(10)12)7-4-3-5-7/h7H,2-6,11H2,1H3,(H2,10,12)
    • InChIKey: OVLCGWUNEJPFKV-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC(CC)(C1CCC1)N)N

計算された属性

  • せいみつぶんしりょう: 170.141913202g/mol
  • どういたいしつりょう: 170.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 69.1Ų

3-amino-3-cyclobutylpentanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1286965-5000mg
3-amino-3-cyclobutylpentanamide
2165202-60-6
5000mg
$2858.0 2023-10-01
Enamine
EN300-1286965-50mg
3-amino-3-cyclobutylpentanamide
2165202-60-6
50mg
$827.0 2023-10-01
Enamine
EN300-1286965-2500mg
3-amino-3-cyclobutylpentanamide
2165202-60-6
2500mg
$1931.0 2023-10-01
Enamine
EN300-1286965-1.0g
3-amino-3-cyclobutylpentanamide
2165202-60-6
1g
$0.0 2023-06-07
Enamine
EN300-1286965-1000mg
3-amino-3-cyclobutylpentanamide
2165202-60-6
1000mg
$986.0 2023-10-01
Enamine
EN300-1286965-10000mg
3-amino-3-cyclobutylpentanamide
2165202-60-6
10000mg
$4236.0 2023-10-01
Enamine
EN300-1286965-100mg
3-amino-3-cyclobutylpentanamide
2165202-60-6
100mg
$867.0 2023-10-01
Enamine
EN300-1286965-500mg
3-amino-3-cyclobutylpentanamide
2165202-60-6
500mg
$946.0 2023-10-01
Enamine
EN300-1286965-250mg
3-amino-3-cyclobutylpentanamide
2165202-60-6
250mg
$906.0 2023-10-01

3-amino-3-cyclobutylpentanamide 関連文献

3-amino-3-cyclobutylpentanamideに関する追加情報

Research Brief on 3-amino-3-cyclobutylpentanamide (CAS: 2165202-60-6) in Chemical Biology and Pharmaceutical Applications

The compound 3-amino-3-cyclobutylpentanamide (CAS: 2165202-60-6) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This small molecule, characterized by its cyclobutyl core and amide functionality, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of central nervous system (CNS) disorders and metabolic diseases.

Structural analysis reveals that 3-amino-3-cyclobutylpentanamide possesses unique conformational properties due to its strained cyclobutane ring, which contributes to its specific interactions with biological targets. The presence of both amino and amide groups provides multiple sites for molecular modifications, making it a versatile scaffold for drug development. Recent synthetic approaches have employed novel catalytic systems to improve the yield and enantioselectivity of this compound, addressing previous challenges in its large-scale production.

In pharmacological studies, 3-amino-3-cyclobutylpentanamide has demonstrated notable activity as a modulator of γ-aminobutyric acid (GABA) receptors. Preclinical data from animal models suggest its potential as an anxiolytic agent with reduced sedative effects compared to existing benzodiazepines. The compound's ability to cross the blood-brain barrier efficiently, attributed to its optimal lipophilicity and molecular weight, makes it particularly attractive for CNS-targeted therapies. Recent structure-activity relationship (SAR) studies have identified key modifications that enhance its receptor subtype selectivity.

Emerging research has also explored the compound's application in metabolic disorders. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 3-amino-3-cyclobutylpentanamide exhibit significant activity as allosteric modulators of glucokinase, suggesting potential applications in diabetes treatment. The compound's unique binding mode, distinct from existing glucokinase activators, may offer advantages in terms of safety profile and therapeutic window.

From a drug development perspective, recent pharmacokinetic studies have provided encouraging data on 3-amino-3-cyclobutylpentanamide's metabolic stability and oral bioavailability. Advanced formulation strategies, including cocrystal engineering and nanoparticle delivery systems, are being investigated to further optimize its therapeutic performance. The compound's patent landscape has seen significant activity in recent years, with multiple pharmaceutical companies filing applications for novel derivatives and therapeutic uses.

Future research directions for 3-amino-3-cyclobutylpentanamide include expanded investigation of its potential in neurodegenerative diseases, given its neuroprotective effects observed in cellular models. Additionally, the exploration of its utility as a molecular probe for studying protein-protein interactions in biological systems represents an exciting frontier in chemical biology. As the understanding of this compound's mechanism of action deepens, its translation into clinical applications appears increasingly promising.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD